ethyl (N'-benzoylhydrazinecarbonyl)formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl (N'-benzoylhydrazinecarbonyl)formate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group, a benzoylhydrazinyl moiety, and an oxoacetate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (N'-benzoylhydrazinecarbonyl)formate typically involves the reaction of ethyl oxalyl chloride with benzoylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: ethyl (N'-benzoylhydrazinecarbonyl)formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, resulting in the formation of alcohols.
Substitution: The benzoylhydrazinyl moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydroxyl derivatives.
Substitution: Substituted benzoylhydrazinyl derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of ethyl (N'-benzoylhydrazinecarbonyl)formate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of key biological processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
ethyl (N'-benzoylhydrazinecarbonyl)formate can be compared with other similar compounds, such as:
Ethyl 2-(2-benzoylhydrazinyl)-2-methylhexanoate: This compound has a similar structure but with a different alkyl chain, leading to variations in its chemical properties and reactivity.
Ethyl 2-(2-benzoylhydrazinyl)-2-oxoethyl benzoate: This compound contains an additional benzoate group, which can influence its biological activity and solubility.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate |
InChI |
InChI=1S/C11H12N2O4/c1-2-17-11(16)10(15)13-12-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
KZKFLXXDLLPCKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.